![molecular formula C19H22N2O3 B5523419 N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5523419.png)
N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzyme-catalyzed Chemoselective Acetylation
N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide is part of a broader class of compounds that can be synthesized through enzyme-catalyzed processes. For example, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, has been achieved using immobilized lipase, highlighting the potential for enzymatic methods in the synthesis of complex organic molecules including this compound derivatives (Magadum & Yadav, 2018).
Bioactive Metabolite Formation
Research into the metabolism of acetaminophen has uncovered pathways for the formation of bioactive metabolites, such as N-arachidonoylphenolamine (AM404), from deacetylated precursors. This process involves the conjugation of arachidonic acid in the nervous system, mediated by enzymes like fatty acid amide hydrolase. This suggests a potential avenue for the investigation of this compound in the context of generating bioactive metabolites with therapeutic applications (Högestätt et al., 2005).
Molecular Docking and Drug Design
The evaluation of this compound and similar compounds through molecular docking studies is an important research application. For instance, studies on related molecules have used molecular docking to predict interactions with biological targets, informing the drug design process. This includes assessing electronic interactions and potential for biological activity in various solvents, indicating the compound's utility in developing new pharmaceuticals (Bharathy et al., 2021).
Anticancer and Analgesic Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic properties. For example, derivatives of 2-(substituted phenoxy) acetamide have shown potential as therapeutic agents in preclinical models. This highlights the importance of researching this compound and its derivatives for possible medical applications (Rani et al., 2014).
Structural Analysis and Co-crystal Formation
Structural studies, including co-crystal formation with other molecules, are key applications in understanding the chemical properties and potential pharmaceutical applications of this compound. For instance, co-crystals of related molecules with aromatic diols have been studied to elucidate their structural characteristics, providing insights into the molecular interactions that could influence the solubility and stability of potential drug formulations (Karmakar et al., 2009).
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-9-13(2)19(14(3)10-12)24-11-18(23)21-17-7-5-16(6-8-17)20-15(4)22/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAHOBHXYDPKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5523336.png)
![(5Z)-1-(2-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5523342.png)
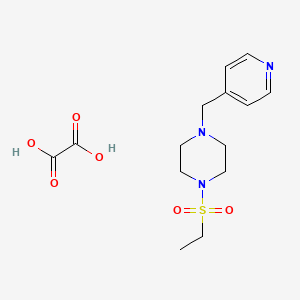
![4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)
![N-[(3R,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]ethanesulfonamide](/img/structure/B5523368.png)
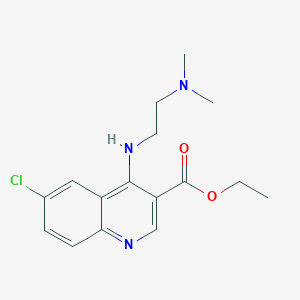
![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)
![2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine](/img/structure/B5523393.png)
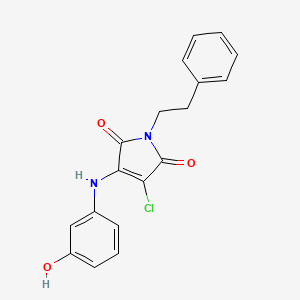
![5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5523415.png)
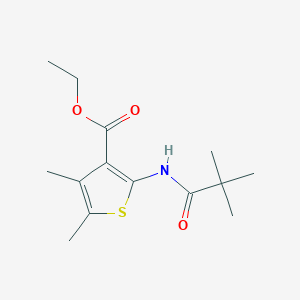
![(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5523433.png)
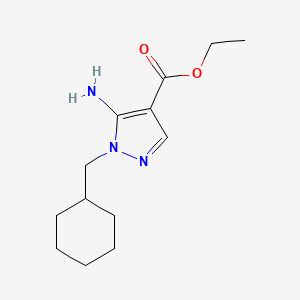
![N-(2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5523437.png)
